5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
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Overview
Description
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C20H18O5 and a molecular weight of 338.363 g/mol . This compound is part of the benzofuran family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
standard organic synthesis techniques involving esterification and purification through recrystallization or chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may influence oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dimethyl-benzoyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester .
- 2-Methyl-5-(4-nitro-benzoyloxy)-benzofuran-3-carboxylic acid ethyl ester .
- 5-Benzyloxy-2-methyl-benzofuran-3-carboxylic acid ethyl ester .
Uniqueness
5-(2-Methyl-benzoyloxy)-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 2-methyl-benzoyloxy group and a phenyl ring makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H20O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 5-(2-methylbenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20O5/c1-3-28-25(27)22-20-15-18(29-24(26)19-12-8-7-9-16(19)2)13-14-21(20)30-23(22)17-10-5-4-6-11-17/h4-15H,3H2,1-2H3 |
InChI Key |
RSYGDMBFJBRXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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